molecular formula C17H27N3OS B216378 N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B216378
M. Wt: 321.5 g/mol
InChI Key: JUIFZOFNYLBZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. BPTU has been found to have a range of biochemical and physiological effects, making it a valuable tool in various fields of research.

Mechanism of Action

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a competitive inhibitor of various enzymes and receptors, including cytochrome P450 enzymes and the adenosine A1 receptor. By binding to these targets, N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can modulate their activity and affect downstream physiological processes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to have a range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes involved in drug metabolism and the modulation of adenosine receptor activity. It has also been found to have antioxidant properties and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to selectively target specific enzymes and receptors, allowing researchers to study the effects of these targets in isolation. However, N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can also have off-target effects and may not accurately reflect the physiological effects of drugs or other compounds in vivo.

Future Directions

There are many possible future directions for research involving N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of interest is the development of more selective inhibitors that can target specific enzymes and receptors with greater precision. Another area of interest is the investigation of the effects of N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea on different physiological systems and disease states. Additionally, N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea could be used as a tool to investigate the effects of environmental toxins and pollutants on biological systems.

Synthesis Methods

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 4-butylaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with morpholine and thiourea. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used in a variety of scientific research applications, including studies on the mechanism of action of various enzymes and receptors. It has also been used as a tool to investigate the effects of certain drugs on biological systems.

properties

Product Name

N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Molecular Formula

C17H27N3OS

Molecular Weight

321.5 g/mol

IUPAC Name

1-(4-butylphenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C17H27N3OS/c1-2-3-4-15-5-7-16(8-6-15)19-17(22)18-9-10-20-11-13-21-14-12-20/h5-8H,2-4,9-14H2,1H3,(H2,18,19,22)

InChI Key

JUIFZOFNYLBZOW-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.